molecular formula C6H14N5O4+ B1238656 (2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate

(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate

Cat. No. B1238656
M. Wt: 220.21 g/mol
InChI Key: MRAUNPAHJZDYCK-BYPYZUCNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

An inhibitor of nitric oxide synthetase which has been shown to prevent glutamate toxicity. Nitroarginine has been experimentally tested for its ability to prevent ammonia toxicity and ammonia-induced alterations in brain energy and ammonia metabolites. (Neurochem Res 1995:200(4):451-6)

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been synthesized and studied for its crystal structure, providing insights into its molecular conformation and intermolecular interactions. This is exemplified by the synthesis of N 2-(4-Methoxysalicylidene)arginine hemihydrate, which shares a similar structure (Sethuram et al., 2013).

Biological Activity and Applications

  • Certain derivatives of the compound have been explored for their inhibitory effects on nitric oxide synthases, which are significant in medicinal chemistry (Ulhaq et al., 1998).
  • Schiff base organotin(IV) complexes involving amino acetate functionalization have been studied for their anticancer properties, suggesting potential pharmaceutical applications (Basu Baul et al., 2009).
  • The compound's derivatives have been utilized in studies related to the development of secondary explosives with low sensitivities, highlighting its potential in material science applications (Fendt et al., 2011).

Synthesis of Complex Molecules

  • It has been involved in the synthesis of complex molecules like tetrahydronaphthalene lignan esters, indicating its utility in organic synthesis and potential for drug development (Pinto et al., 2011).

properties

Molecular Formula

C6H14N5O4+

Molecular Weight

220.21 g/mol

IUPAC Name

(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate

InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/p+1/t4-/m0/s1

InChI Key

MRAUNPAHJZDYCK-BYPYZUCNSA-O

Isomeric SMILES

C(C[C@@H](C(=O)[O-])[NH3+])C[NH+]=C(N)N[N+](=O)[O-]

SMILES

C(CC(C(=O)[O-])[NH3+])C[NH+]=C(N)N[N+](=O)[O-]

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])C[NH+]=C(N)N[N+](=O)[O-]

synonyms

N omega Nitro L Arginine
N omega-Nitro-L-Arginine
N(G)-Nitroarginine
N(omega)-Nitroarginine
NG Nitro L Arginine
NG Nitroarginine
NG-Nitro-L-Arginine
NG-Nitroarginine
Nitroarginine
NO2Arg
NOARG
omega Nitroarginine
omega-Nitro-L-Arginine, N
omega-Nitroarginine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate
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(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate
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(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate
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(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate
Reactant of Route 5
(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate
Reactant of Route 6
(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate

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